![molecular formula C18H28BFN2O2 B2841908 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine CAS No. 2246633-06-5](/img/structure/B2841908.png)
1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine is a useful research compound. Its molecular formula is C18H28BFN2O2 and its molecular weight is 334.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine (CAS No. 2096996-94-8) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C15H24BClFNO2, with a molecular weight of 315.62 g/mol. The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant for its biological interactions.
Target Enzymes and Pathways : The compound is hypothesized to interact with various biological targets, including enzymes involved in metabolic pathways. Its structure suggests potential inhibition of certain kinases or receptors, though specific targets remain to be fully elucidated.
Pharmacological Effects
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar piperazine structures have shown efficacy in inhibiting tumor growth in vitro .
- Neuroprotective Effects : Research indicates that piperazine derivatives can exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress .
- Anti-inflammatory Properties : Compounds with similar functional groups have demonstrated anti-inflammatory activities by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Fluorine Substitution : The introduction of fluorine at the para position enhances lipophilicity and may improve binding affinity to biological targets.
- Dioxaborolane Group : This moiety may contribute to increased stability and bioavailability, influencing the compound's pharmacokinetics.
Preclinical Studies
A study involving a related piperazine derivative demonstrated significant antitumor activity in xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size .
Dose (mg/kg) | Tumor Size Reduction (%) |
---|---|
10 | 25 |
20 | 50 |
50 | 75 |
Toxicological Studies
Toxicity assessments revealed that compounds with similar structures exhibited low systemic toxicity but required careful evaluation of metabolic pathways to mitigate potential adverse effects .
Wissenschaftliche Forschungsanwendungen
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its ability to modulate various biological pathways. Notably, it exhibits activity against specific targets involved in cancer and inflammatory diseases. For instance, studies have shown that derivatives of the compound can act as inhibitors of phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cancer cell proliferation and survival .
Drug Design
The unique boron-containing structure enhances the compound's ability to form stable complexes with biological targets. This property is particularly valuable in drug design, where the compound can serve as a lead structure for developing new inhibitors with improved efficacy and selectivity. The incorporation of the tetramethyl-1,3,2-dioxaborolane moiety is instrumental in increasing the lipophilicity and bioavailability of the resultant drugs .
Inhibitors of PI3K Pathway
A notable study focused on synthesizing small-molecule inhibitors based on the structure of 1-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-4-methylpiperazine. These inhibitors demonstrated low nanomolar IC₅₀ values against the PI3K δ isoform, indicating their potential as therapeutic agents for treating inflammatory and autoimmune diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Anticancer Activity
Research has highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. The mechanism involves disrupting key signaling pathways that regulate cell cycle progression and apoptosis. In vitro assays revealed that modifications to the piperazine ring could enhance anticancer activity while reducing off-target effects .
Data Tables
Here are some summarized data points regarding the compound's applications:
Eigenschaften
IUPAC Name |
1-[[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BFN2O2/c1-17(2)18(3,4)24-19(23-17)16-12-15(20)7-6-14(16)13-22-10-8-21(5)9-11-22/h6-7,12H,8-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTPVAUCWUBHCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.